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  • Product: 5-Heptyl-1H-imidazole
  • CAS: 260050-43-9

Core Science & Biosynthesis

Foundational

A Predictive Spectroscopic and Structural Elucidation Guide to 5-Heptyl-1H-imidazole

Introduction 5-Heptyl-1H-imidazole is a heterocyclic organic compound that belongs to the extensive family of imidazole derivatives. This class of molecules is of significant interest to researchers in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Heptyl-1H-imidazole is a heterocyclic organic compound that belongs to the extensive family of imidazole derivatives. This class of molecules is of significant interest to researchers in medicinal chemistry and materials science due to the imidazole ring's prevalence in biologically active compounds and its utility as a versatile chemical scaffold.[1] A precise understanding of the molecular structure is paramount for any application, and this is achieved through a combination of spectroscopic techniques.

This technical guide provides an in-depth, predictive analysis of the spectroscopic data for 5-Heptyl-1H-imidazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific molecule, this document will serve as a comprehensive, theory-grounded guide for its characterization. The predictions herein are based on established principles and data from structurally related alkyl-substituted imidazoles.

Molecular Structure and Tautomerism

5-Heptyl-1H-imidazole consists of a five-membered aromatic ring containing two nitrogen atoms, with a seven-carbon alkyl chain (heptyl group) attached to the C5 position. A key feature of N-unsubstituted imidazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This results in a dynamic equilibrium between the 4- and 5-substituted isomers. For 5-Heptyl-1H-imidazole, this means it is in equilibrium with 4-Heptyl-1H-imidazole. In most spectroscopic analyses, especially NMR in common solvents, this exchange is rapid, leading to an averaged spectrum where the C4 and C5 positions are chemically equivalent.

Caption: Tautomeric equilibrium of 5-Heptyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Heptyl-1H-imidazole is expected to show distinct signals for the protons on the imidazole ring and the heptyl chain. The chemical shifts of the imidazole protons are influenced by the aromatic nature of the ring and the presence of the two nitrogen atoms.[3]

Table 1: Predicted ¹H NMR Data for 5-Heptyl-1H-imidazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~7.5 - 7.7Singlet1H
H-4~6.8 - 7.0Singlet1H
N-H~10 - 13Broad Singlet1H
-CH₂- (α to imidazole)~2.5 - 2.7Triplet2H
-CH₂- (β to imidazole)~1.5 - 1.7Quintet2H
-(CH₂)₄-~1.2 - 1.4Multiplet8H
-CH₃~0.8 - 0.9Triplet3H

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Interpretation:

  • H-2 Proton: The proton at the C2 position is typically the most downfield of the ring protons due to its position between two nitrogen atoms.[4]

  • H-4 Proton: The proton at the C4 position will appear as a singlet due to the rapid tautomeric exchange averaging its environment with the C5 position.

  • N-H Proton: The N-H proton of the imidazole ring is expected to be a broad signal at a very downfield chemical shift, a characteristic feature of N-H protons in aromatic heterocyclic systems.[5]

  • Heptyl Chain Protons: The protons of the heptyl group will show characteristic aliphatic signals. The methylene group alpha to the imidazole ring will be the most downfield of the alkyl protons. The terminal methyl group will appear as a triplet around 0.9 ppm.

Caption: Key proton environments in 5-Heptyl-1H-imidazole.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Heptyl-1H-imidazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~135 - 137
C-4/C-5~120 - 130 (averaged)
C-α (Heptyl)~28 - 32
C-β (Heptyl)~30 - 32
C-γ, δ, ε, ζ (Heptyl)~22 - 30
C-η (Heptyl, -CH₃)~14

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Interpretation:

  • Imidazole Carbons: The carbons of the imidazole ring will appear in the aromatic region of the spectrum. C2 is typically the most downfield. Due to tautomerism, the C4 and C5 carbons are expected to show a single, averaged signal.

  • Heptyl Chain Carbons: The carbons of the heptyl chain will appear in the aliphatic region. The terminal methyl carbon will be the most upfield signal at around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 5-Heptyl-1H-imidazole

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (imidazole)3100 - 3300Broad, Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=N Stretch (imidazole ring)1580 - 1650Medium
C=C Stretch (imidazole ring)1450 - 1550Medium-Strong

Interpretation:

  • A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, indicative of hydrogen bonding.[6]

  • Strong bands in the 2850-2960 cm⁻¹ region will be due to the C-H stretching of the heptyl group.

  • The C=N and C=C stretching vibrations of the imidazole ring will appear in the 1450-1650 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Heptyl-1H-imidazole (C₁₀H₁₈N₂), the molecular weight is approximately 166.26 g/mol .[8]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 166.

  • Fragmentation Pattern: The most likely fragmentation pathway would involve the cleavage of the C-C bond beta to the imidazole ring (benzylic-like cleavage), leading to a stable, resonance-stabilized cation. Another common fragmentation would be the loss of alkyl fragments from the heptyl chain.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as 5-Heptyl-1H-imidazole.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[10]

FTIR Spectroscopy Protocol
  • Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid or liquid sample is placed directly on the ATR crystal.[5]

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of 5-Heptyl-1H-imidazole purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms structure Confirm Structure nmr->structure ir->structure ms->structure

Caption: General workflow for synthesis and spectroscopic characterization.[5]

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of 5-Heptyl-1H-imidazole. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a powerful and complementary set of tools for the unambiguous structural confirmation of this and similar molecules. While experimental data is not currently available in public databases, the principles outlined here provide a solid foundation for researchers to interpret their own data upon synthesis and characterization of this compound. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring scientific rigor and reproducibility.

References

  • [No Author]. (n.d.). 1,2,4,5-Tetraphenyl-1H-imidazole. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • [No Author]. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • [No Author]. (2025). one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • [No Author]. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Imidazole, 1-[2-(4-phenoxyphenoxy)ethyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • [No Author]. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • [No Author]. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org. Retrieved from [Link]

  • PubChem. (n.d.). 1-Heptyl-1H-imidazole. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Retrieved from [Link]

  • [No Author]. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]

  • [No Author]. (n.d.). IR Spectra of the 2,4,5-triphenyl-1H-imidazoles ligand and complex.... ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). 1H-NMR spectrum of 2-(4-Hydroxyphenyl) 1,4,5-triphenyl 1H-imidazole. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • [No Author]. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

5-Heptyl-1H-imidazole Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold in Medicinal Chemistry The 1H-imidazole ring is a privileged five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This fundamental structure is a cornerstone in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The 1H-imidazole ring is a privileged five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This fundamental structure is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3][4] Its unique physicochemical properties, including its amphoteric nature and ability to participate in hydrogen bonding, make it a versatile scaffold for drug design.[4][5][6] The imidazole moiety is present in many essential biological molecules, such as the amino acid histidine and purines in nucleic acids, underscoring its biocompatibility and importance in biological systems.[7][8]

Derivatives of imidazole have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][4][5][6][7][9][10] The strategic placement of various substituents on the imidazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, enabling the development of targeted therapies.[3][11] This guide focuses specifically on 5-Heptyl-1H-imidazole derivatives and their analogues, exploring their synthesis, biological activities, and potential as therapeutic agents.

Synthetic Strategies for 5-Heptyl-1H-imidazole Derivatives

The synthesis of substituted imidazoles can be achieved through various methodologies, often tailored to the desired substitution pattern. While specific literature on the direct synthesis of 5-Heptyl-1H-imidazole is not abundant in the provided search results, general and adaptable synthetic routes for substituted imidazoles can be applied.

A common and versatile approach is the one-pot synthesis, which often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia.[12] Modern variations of this approach may utilize microwave assistance or ionic liquids to improve yields and reaction times.[12]

Generalized Synthetic Workflow:

Below is a conceptual workflow for the synthesis of a 5-Heptyl-1H-imidazole derivative. This process is illustrative and would require optimization based on the specific target molecule.

Synthesis_Workflow Start Starting Materials (e.g., Heptanal, 1,2-Dicarbonyl) Reaction One-Pot Condensation (Ammonium Acetate) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product 5-Heptyl-1H-imidazole Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of 5-Heptyl-1H-imidazole derivatives.

Experimental Protocol: A Representative One-Pot Synthesis

This protocol is adapted from general methods for synthesizing substituted imidazoles and would require specific optimization for a 5-heptyl derivative.[13]

  • Reactant Preparation: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), heptanal (1 mmol), and a primary amine (if a 1-substituted derivative is desired, 1 mmol) in a suitable solvent (e.g., ethanol or a room-temperature ionic liquid).

  • Ammonia Source: Add ammonium acetate (2-3 mmol) to the mixture.

  • Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to reflux, or under microwave irradiation) for a designated period (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified 5-Heptyl-1H-imidazole derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The introduction of a heptyl group at the 5-position of the imidazole ring significantly increases the lipophilicity of the molecule. This modification can have a profound impact on its biological activity, influencing its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The imidazole core itself is known to interact with various biological targets through hydrogen bonding and coordination with metal ions.[9][14]

Antimicrobial and Antifungal Activity

Imidazole derivatives are well-established as potent antimicrobial and antifungal agents.[5][10] The mechanism of action for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The increased lipophilicity from the heptyl group could enhance the compound's ability to penetrate the fungal cell wall and membrane, potentially leading to increased potency.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their anticancer properties.[7][15] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, or the induction of apoptosis.[3] The lipophilic heptyl chain could facilitate interaction with hydrophobic domains of protein kinases or other intracellular targets.

Potential Signaling Pathway Inhibition:

Anticancer_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazole 5-Heptyl-1H-imidazole Derivative Imidazole->PI3K Inhibition Imidazole->AKT Inhibition Imidazole->mTOR Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 5-Heptyl-1H-imidazole derivatives.

Other Therapeutic Areas

The versatility of the imidazole scaffold suggests that 5-Heptyl-1H-imidazole derivatives could be explored for a wide range of other therapeutic applications, including:

  • Anti-inflammatory activity: Imidazole derivatives have been shown to modulate inflammatory mediators.[11]

  • Antiviral activity: Certain imidazole-containing compounds have demonstrated efficacy against various viruses, including HIV and Zika virus.[16][17]

  • Cardiovascular applications: Some imidazole analogues have been developed as antihypertensive agents.[11]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the therapeutic potential of 5-Heptyl-1H-imidazole derivatives. Key modifications to explore include:

  • Substitution on the Imidazole Ring: Introducing various substituents at the N-1, C-2, and C-4 positions can significantly impact biological activity. For instance, electron-withdrawing groups at the C-4 position have been shown to enhance anti-inflammatory activity in some imidazole series.[11]

  • Modification of the Heptyl Chain: Altering the length, branching, or introducing unsaturation in the alkyl chain can influence lipophilicity and target engagement.

  • Introduction of other Functional Groups: Incorporating pharmacophoric groups known to interact with specific targets can lead to the development of more potent and selective compounds.

Workflow for SAR Studies:

SAR_Workflow Lead Lead Compound (5-Heptyl-1H-imidazole) Synthesis Synthesize Analogues Lead->Synthesis Screening Biological Screening (In Vitro Assays) Synthesis->Screening Data Data Analysis (IC50, EC50) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Quantitative Data Summary

While specific quantitative data for 5-Heptyl-1H-imidazole derivatives is not available in the provided search results, the following table illustrates how such data would be presented for a series of analogues.

Compound IDR1-substituent (N-1)R2-substituent (C-2)R4-substituent (C-4)Anticancer IC50 (µM) [Cell Line]Antifungal MIC (µg/mL) [Fungal Strain]
5H-Im-01 HHH>100 [MCF-7]64 [C. albicans]
5H-Im-02 CH3HH52.3 [MCF-7]32 [C. albicans]
5H-Im-03 HPhenylH15.8 [MCF-7]8 [C. albicans]
5H-Im-04 HHCl25.1 [MCF-7]16 [C. albicans]

Data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

5-Heptyl-1H-imidazole derivatives represent a promising area for drug discovery. The inherent biological activity of the imidazole scaffold, combined with the lipophilic nature of the heptyl group, provides a strong foundation for the development of novel therapeutic agents across various disease areas. Future research should focus on:

  • Development of efficient and scalable synthetic routes to generate a diverse library of 5-Heptyl-1H-imidazole analogues.

  • Systematic screening of these compounds against a broad range of biological targets, including cancer cell lines, microbial strains, and viral assays.

  • In-depth mechanistic studies to elucidate the mode of action of the most promising candidates.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the therapeutic potential of 5-Heptyl-1H-imidazole derivatives and their analogues can be fully realized.

References

  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives - Benchchem. (n.d.).
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.).
  • The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide - Benchchem. (n.d.).
  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC. (n.d.).
  • Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist - PubMed. (2004, June 3).
  • The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. (2022, March 14).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.).
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (2025, February 5).
  • Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed. (n.d.).
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017, August 11).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.).
  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (n.d.).
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (2025, March 21).
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF - ResearchGate. (n.d.).
  • Synthesis of imidazoles - Organic Chemistry Portal. (n.d.).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (n.d.).
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • Review of pharmacological effects of imidazole derivatives - Journal of Clinical Medicine of Kazakhstan. (2022, April 28).
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH. (n.d.).
  • Imidazole and its derivatives as potential candidates for drug development | Bangladesh Journal of Pharmacology. (2016, October 1).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22).

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Foundational

Thermochemical analysis of 5-Heptyl-1H-imidazole

An In-Depth Technical Guide to the Thermochemical Analysis of 5-Heptyl-1H-imidazole Foreword for the Researcher This document serves as a comprehensive technical guide for the thermochemical characterization of 5-Heptyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermochemical Analysis of 5-Heptyl-1H-imidazole

Foreword for the Researcher

This document serves as a comprehensive technical guide for the thermochemical characterization of 5-Heptyl-1H-imidazole. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive molecules and approved pharmaceuticals.[1][2] As novel derivatives like 5-Heptyl-1H-imidazole are synthesized for potential therapeutic applications, a thorough understanding of their fundamental physicochemical properties becomes paramount.[3][4] Thermochemical analysis is not merely a procedural step; it is a critical component of preclinical development that informs on the stability, safety, and viability of a drug candidate.[5] Undesirable thermal events can compromise a compound's efficacy, lead to the formation of toxic byproducts, and pose significant risks during manufacturing and storage.[6]

As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework grounded in first principles. This guide is structured to walk researchers through the essential analyses required to build a robust thermal profile of 5-Heptyl-1H-imidazole, explaining the causality behind each experimental choice. While specific experimental data for this particular molecule is not yet prevalent in public literature, the methodologies described herein are based on established, validated techniques for analogous heterocyclic compounds.

Molecular Profile: 5-Heptyl-1H-imidazole

5-Heptyl-1H-imidazole is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms.[7] The heptyl group, a seven-carbon alkyl chain, is attached at the 5-position of the imidazole ring. This substitution significantly increases the molecule's lipophilicity compared to the parent imidazole, a property that can influence its pharmacokinetic profile and interactions with biological targets.

Table 1: Physicochemical Identifiers for 5-Heptyl-1H-imidazole

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂Calculated
Molecular Weight 166.26 g/mol PubChem CID 186669 (Isomer)[8]
Structure (See Figure 1)N/A

Note: Data for the specific 5-heptyl isomer is calculated; the molecular weight is identical to the 1-heptyl isomer referenced.

Figure 1: Chemical Structure of 5-Heptyl-1H-imidazole

(Image of the 5-Heptyl-1H-imidazole structure would be placed here)

The Core Directive: A Multi-Technique Approach to Thermal Characterization

A comprehensive thermochemical analysis relies on the integration of data from multiple instrumental techniques. No single method provides a complete picture. This guide focuses on a tripartite approach, utilizing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Static Bomb Combustion Calorimetry. Each technique yields unique and complementary data points that, when synthesized, provide a robust understanding of the molecule's behavior under thermal stress.

G cluster_0 Experimental Workflow cluster_1 Data Output & Analysis cluster_2 Integrated Assessment Synthesis Synthesis & Purification of 5-Heptyl-1H-imidazole DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA BOMB Bomb Calorimetry Synthesis->BOMB DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Decomposition Profile DSC->DSC_Data TGA_Data Decomposition Temp (Td) Mass Loss % Thermal Stability Range TGA->TGA_Data BOMB_Data Energy of Combustion (ΔcU) Enthalpy of Formation (ΔfH°) BOMB->BOMB_Data Assessment Comprehensive Thermal Profile & Hazard Assessment DSC_Data->Assessment TGA_Data->Assessment BOMB_Data->Assessment

Integrated workflow for thermochemical analysis.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary technique for identifying phase transitions such as melting, crystallization, and solid-solid transitions.[5] For a new chemical entity like 5-Heptyl-1H-imidazole, DSC provides the first critical data points: its melting temperature (a key purity indicator) and the energy absorbed during melting (enthalpy of fusion). It can also reveal exothermic decomposition events, providing an initial warning of thermal instability.[9][10]

Proposed Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium and zinc standards according to ASTM E967 and E968 standards.

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry 5-Heptyl-1H-imidazole into a standard aluminum DSC pan.[6]

  • Pan Sealing: Hermetically seal the pan to prevent any mass loss due to volatilization, ensuring that all thermal events are captured accurately. An empty, hermetically sealed pan will be used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the anticipated melting point (e.g., 300 °C or higher, guided by preliminary TGA results) at a linear heating rate of 10 °C/min.[9]

    • The experiment should be conducted under a constant inert nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • Observe any sharp exothermic peaks following the melt, which would indicate decomposition. Note the onset temperature of such events.

Data Presentation Template

The data obtained from the DSC analysis should be summarized as follows:

Table 2: DSC Thermal Properties of 5-Heptyl-1H-imidazole

ParameterValueUnit
Melting Onset Temperature (Tₘ) e.g., 115.4°C
Melting Peak Temperature e.g., 118.2°C
Enthalpy of Fusion (ΔHfus) e.g., 25.8kJ/mol
Decomposition Onset (Exotherm) e.g., 265.1°C

Thermogravimetric Analysis (TGA)

Expertise & Rationale

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of a compound and observing its decomposition pattern.[11] For 5-Heptyl-1H-imidazole, TGA will define the upper-temperature limit for its stability and quantify the mass lost during decomposition.[12] Performing the analysis in both inert (nitrogen) and oxidizing (air) atmospheres can provide insights into the decomposition mechanism.[9] Coupling the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) can further allow for the identification of gaseous decomposition products.[9][11]

Proposed Experimental Protocol: TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using the Curie points of certified magnetic standards (e.g., nickel and iron).

  • Sample Preparation: Accurately weigh 3-5 mg of 5-Heptyl-1H-imidazole into a ceramic or aluminum TGA crucible.[6]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature where decomposition is complete (e.g., 600 °C) at a linear heating rate of 10 °C/min.[11]

    • Conduct separate runs under a dynamic inert (nitrogen, 50 mL/min) and oxidizing (air or synthetic air, 50 mL/min) atmosphere.

  • Data Analysis:

    • The TGA curve plots mass % versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint decomposition temperatures more precisely.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Identify the temperature(s) of maximum decomposition rate (Tₚₑₐₖ) from the DTG curve.

    • Quantify the mass loss for each decomposition step and the final residual mass at the end of the experiment.

Data Presentation Template

Table 3: TGA Decomposition Profile of 5-Heptyl-1H-imidazole

AtmosphereOnset Temp (T₅%) (°C)Peak Decomposition Temp (Tₚₑₐₖ) (°C)Mass Loss (%)Residual Mass (%)
Nitrogen e.g., 255.3e.g., 280.1e.g., 98.2e.g., 1.8
Air e.g., 250.1e.g., 275.4, 450.2e.g., 100.0e.g., 0.0

Static Bomb Combustion Calorimetry

Expertise & Rationale

Static bomb combustion calorimetry is the gold standard for determining the standard molar enthalpy of formation (ΔfH°), a fundamental thermodynamic property.[13] The experiment involves combusting a known mass of the sample in a high-pressure oxygen environment and precisely measuring the heat released.[14] This value, the energy of combustion, is then used with the known enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the enthalpy of formation of the compound itself via Hess's Law. This parameter is invaluable for chemical hazard assessments, reaction modeling, and understanding the energetic landscape of the molecule.[10][15]

Proposed Experimental Protocol: Combustion Calorimetry
  • Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter (ε_cal) by combusting a certified standard, such as benzoic acid, under controlled conditions.

  • Sample Preparation:

    • Press approximately 0.5-1.0 g of 5-Heptyl-1H-imidazole into a pellet of known mass.

    • Place the pellet in a quartz crucible.

    • Attach a cotton fuse thread of known mass and energy of combustion to the pellet.

  • Bomb Assembly:

    • Place the crucible inside the high-pressure decomposition vessel ("bomb").

    • Add 1.0 mL of deionized water to the bomb to ensure saturation of the final atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.

  • Combustion & Measurement:

    • Submerge the sealed bomb in the calorimeter's water jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample via the fuse wire and record the temperature change of the water jacket with high precision until thermal equilibrium is re-established.

  • Data Analysis & Calculation:

    • Calculate the total heat released from the corrected temperature rise and the calorimeter's energy equivalent.

    • Apply corrections for the combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the imidazole).

    • From this corrected data, calculate the standard massic energy of combustion (Δ_c u°).

    • Convert this to the standard molar enthalpy of combustion (Δ_c H°) and subsequently derive the standard molar enthalpy of formation in the solid state (Δ_f H°(s)).

G cluster_0 Combustion Data Processing T_Rise Measure Corrected Temperature Rise (ΔT) Q_total Calculate Total Heat Q_total = ε_cal * ΔT T_Rise->Q_total E_cal Calorimeter Energy Equivalent (ε_cal) E_cal->Q_total Corrections Apply Corrections (Fuse, Nitric Acid) Q_total->Corrections dU Calculate Massic Energy of Combustion (ΔcU) Corrections->dU dH Calculate Molar Enthalpy of Combustion (ΔcH°) dU->dH dF Derive Molar Enthalpy of Formation (ΔfH°) dH->dF

Data analysis workflow for bomb calorimetry.
Data Presentation Template

Table 4: Combustion Calorimetry Data for 5-Heptyl-1H-imidazole

ParameterValueUnit
Massic Energy of Combustion (Δ_c u°) e.g., -40.5kJ/g
Molar Enthalpy of Combustion (Δ_c H°) e.g., -6732.1kJ/mol
Standard Molar Enthalpy of Formation (Δ_f H°(s)) e.g., -150.7kJ/mol

Conclusion: Synthesizing a Cohesive Thermal Profile

The thermochemical analysis of 5-Heptyl-1H-imidazole, executed through the synergistic use of DSC, TGA, and combustion calorimetry, provides a comprehensive safety and stability profile essential for its development. The DSC data will establish its melting behavior and reveal any immediate exothermic hazards post-melting. The TGA results will define its operational temperature limits, highlighting its stability under both inert and oxidative conditions. Finally, combustion calorimetry will yield its standard enthalpy of formation, a fundamental energetic value crucial for reaction modeling and advanced hazard assessment. Together, these analyses provide the foundational knowledge required for the safe handling, storage, formulation, and advancement of 5-Heptyl-1H-imidazole as a potential therapeutic agent.

References

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC. (2025, October 28). National Center for Biotechnology Information. [Link]

  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - ResearchGate. (2023, March 24). ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27). MDPI. [Link]

  • Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). - ResearchGate. (n.d.). ResearchGate. [Link]

  • Enthalpies of combustion, heat capacities,and enthalpies of vaporisation of 1-phenylimidazole and 1-phenylpyrazole | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

  • Thermogravimetric analysis of II. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry - SciELO México. (n.d.). SciELO México. [Link]

  • Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • A New Analysis of Thermogravimetric Traces. | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (2025, March 21). MDPI. [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections | Journal of Medicinal Chemistry - ACS Publications. (2024, January 3). ACS Publications. [Link]

  • 1-Heptyl-1H-imidazole | C10H18N2 | CID 186669 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Combustion Calorimetry - ResearchGate. (n.d.). ResearchGate. [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. (2021, June 22). Royal Society of Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). ACS Publications. [Link]

  • Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017, August 11). Longdom Publishing. [Link]

  • Chemical and Pharmacological Properties of Imidazoles - IJPPR. (2014, September 15). Human Journals. [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. (2025, August 18). TÜBİTAK. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using 5-Heptyl-1H-imidazole in cell culture

Application Note: In Vitro Evaluation of 5-Heptyl-1H-imidazole as a Cytochrome P450 Modulator and Cytotoxicity Standard Introduction & Mechanistic Rationale 5-Heptyl-1H-imidazole is a lipophilic alkylimidazole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of 5-Heptyl-1H-imidazole as a Cytochrome P450 Modulator and Cytotoxicity Standard

Introduction & Mechanistic Rationale

5-Heptyl-1H-imidazole is a lipophilic alkylimidazole derivative widely utilized in drug discovery and materials science. In cell culture and pharmacological profiling, alkylimidazoles serve a dual purpose: they act as potent modulators of Cytochrome P450 (CYP) enzymes and function as reference standards for evaluating lipid-membrane intercalation and lysosomotropic cytotoxicity[1][2].

Expert Insight (Causality of Action): The biological activity of 5-heptyl-1H-imidazole is governed by its bipartite structure. The unsubstituted nitrogen (N3) of the imidazole ring acts as a strong Lewis base, coordinating directly with the heme iron of CYP enzymes (such as CYP3A4 and CYP1A2), leading to reversible or mechanism-based inhibition[1][3]. Concurrently, the 7-carbon (heptyl) aliphatic chain dictates its lipophilicity. This lipophilic tail drives cellular membrane penetration and subsequent lysosomal accumulation, which is the primary driver of its dose-dependent cytotoxicity in hepatic and cancer cell lines[2].

Quantitative Data Summary

The following table summarizes the expected pharmacological and toxicological baseline parameters for mid-chain alkylimidazoles (C6-C8) in standard in vitro models, synthesized from established literature[1][2].

ParameterExpected Range / ObservationMechanistic Implication
Cytotoxicity (IC₅₀) 50 – 150 µM (HepG2 / PC-12 cells)The heptyl chain induces moderate membrane disruption and lysosomotropic stress.
CYP3A4 Inhibition > 60% inhibition at 10 µMImidazole N3 coordinates tightly with the porphyrin heme iron.
CYP1A2 Inhibition > 70% inhibition at 10 µMNon-selective binding to multiple CYP active sites.
LogP (Lipophilicity) ~ 2.8 - 3.2High membrane permeability; requires DMSO/EtOH for aqueous assay formulation.

Pathway Visualization

Below is the mechanistic workflow illustrating how 5-Heptyl-1H-imidazole exerts its dual effects in hepatic cell culture models.

G cluster_0 Cytochrome P450 Interaction cluster_1 Cellular Toxicity Pathway A 5-Heptyl-1H-imidazole (Lipophilic Alkylimidazole) B Heme Iron Coordination (via Imidazole N3) A->B E Membrane Intercalation (Heptyl Chain) A->E C CYP450 Enzyme Inhibition (e.g., CYP3A4, CYP1A2) B->C D Drug-Drug Interactions (DDI) & Metabolic Arrest C->D F Lysosomotropic Accumulation E->F G Cytotoxicity / Reduced Viability F->G

Caption: Dual mechanism of 5-Heptyl-1H-imidazole: CYP450 inhibition and lysosomotropic cytotoxicity.

Experimental Protocols

Protocol A: Preparation of Self-Validating Stock Solutions

Causality: Because of the heptyl chain, the aqueous solubility of this compound is poor. Using neat DMSO ensures complete dissolution, but the final DMSO concentration in the cell culture must not exceed 0.1% (v/v) to prevent solvent-induced toxicity artifacts.

  • Weighing: Accurately weigh 16.63 mg of 5-Heptyl-1H-imidazole (MW: 166.26 g/mol ).

  • Dissolution: Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 100 mM master stock. Vortex for 60 seconds until optically clear.

  • Validation Check: Measure the absorbance of the stock at 340 nm. A sudden spike in turbidity upon dilution in PBS indicates precipitation. Always perform serial dilutions in DMSO before the final spike into pre-warmed (37°C) complete culture media.

Protocol B: Cytotoxicity Assessment (MTT Assay) in HepG2 Cells

Causality: HepG2 cells are utilized because they retain baseline hepatic metabolic functions, allowing the assessment of both direct membrane toxicity and metabolism-linked stress.

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add fresh media containing 5-Heptyl-1H-imidazole at varying concentrations (1, 10, 50, 100, 200 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (100 µM Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 24 h.

  • Washing (Critical Step): Aspirate the treatment media and wash wells gently with 1X PBS. Why? Alkylimidazoles can interact with extracellular proteins or the MTT reagent itself. Washing prevents off-target reduction of the tetrazolium dye.

  • MTT Addition: Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization & Readout: Aspirate media, add 100 µL of DMSO to dissolve the formazan crystals, and read absorbance at 570 nm using a microplate reader.

Protocol C: Cytochrome P450 (CYP3A4) Inhibition Assay

Causality: To isolate the compound's effect on CYP enzymes from its general cytotoxicity, this assay is performed using isolated Human Liver Microsomes (HLMs) or recombinant CYP3A4 rather than whole cells[1].

  • Reaction Mixture Setup: In a 96-well opaque plate, combine 0.1 mg/mL HLMs, 2 mM NADPH (cofactor), and 5-Heptyl-1H-imidazole (test concentrations: 0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes. Why? This allows the imidazole nitrogen to coordinate with the heme iron before the substrate is introduced, ensuring accurate measurement of mechanism-based inhibition.

  • Substrate Addition: Add a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) at its established Kₘ value.

    • Self-Validation: Run parallel wells with Ketoconazole (1 µM) as a positive inhibition control.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 410/535 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the reduction in the initial velocity of metabolite formation compared to the vehicle control.

References

  • Title: Degradative Behavior and Toxicity of Alkylated Imidazoles Source: ACS Publications URL: [Link]

  • Title: From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors Source: NIH / PMC URL: [Link]

  • Title: Cytochrome P450 interactions Source: Cambridge MedChem Consulting URL: [Link]

Sources

Application

Application Note: High-Throughput Screening Assays Involving 5-Heptyl-1H-imidazole

Executive Summary 5-Heptyl-1H-imidazole—which exists in rapid tautomeric equilibrium as 4-heptyl-1H-imidazole—is a highly versatile pharmacophore in modern drug discovery. Its structural duality combines an electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Heptyl-1H-imidazole—which exists in rapid tautomeric equilibrium as 4-heptyl-1H-imidazole—is a highly versatile pharmacophore in modern drug discovery. Its structural duality combines an electron-rich, metal-coordinating imidazole headgroup with a highly lipophilic heptyl tail. This unique architecture makes it a cornerstone for two distinct therapeutic screening avenues: targeted metalloenzyme inhibition (e.g., Cytochrome P450s) and the synthesis of cytotoxic Silver-N-Heterocyclic Carbene (Ag-NHC) complexes [1].

This application note provides a comprehensive, self-validating guide to designing and executing High-Throughput Screening (HTS) assays utilizing 5-heptyl-1H-imidazole derivatives, bridging the gap between fundamental organometallic chemistry and advanced phenotypic screening.

Part 1: Molecular Rationale & Experimental Causality

To design an effective HTS assay, one must first understand the physicochemical causality driving the behavior of 5-heptyl-1H-imidazole in biological systems.

  • The Imidazole Headgroup (Metal Coordination): The unprotonated sp2 nitrogen of the imidazole ring acts as a potent Lewis base. In biochemical assays, it readily forms a coordinate covalent bond with transition metals. For enzyme inhibition, it targets the prosthetic heme iron ( Fe2+/Fe3+ ) in the active site of enzymes like CYP450, halting catalytic turnover. For metallodrugs, it serves as a stable N-heterocyclic carbene (NHC) precursor to coordinate Ag+ ions, creating complexes that induce rapid apoptosis in cancer cells [1].

  • The Heptyl Chain (Lipophilicity & Anchoring): The 7-carbon aliphatic chain is not a passive structural element. In enzyme inhibition, a C7 chain is the optimal length to occupy the hydrophobic substrate access channels of specific CYPs, preventing natural substrate entry. In Ag-NHC complexes, the heptyl chain drastically enhances lipophilicity. Research demonstrates that 5-heptyl-1H-imidazole-derived Ag-NHC complexes are 4- to 6-fold more cytotoxic against leukemia cells than their methyl-substituted counterparts because the C7 chain facilitates rapid permeation across the cellular lipid bilayer [1].

Part 2: High-Throughput Screening (HTS) Workflows

To ensure trustworthiness , both protocols below are designed as self-validating systems. They incorporate strict internal controls and mandate the calculation of the Z'-factor to empirically validate assay robustness before hit identification.

Protocol A: HTS WST-1 Cell Viability Assay for Ag-NHC Complexes

This phenotypic assay screens 5-heptyl-1H-imidazole-derived Ag-NHC complexes for cytotoxicity against acute myeloid leukemia (AML) cell lines.

Causality of Readout: The WST-1 reagent (a water-soluble tetrazolium salt) is cleaved directly to a dark red formazan dye by mitochondrial dehydrogenases in viable cells. A dose-dependent decrease in absorbance at 450 nm is a direct, quantifiable proxy for mitochondrial dysfunction and cell death induced by the Ag-NHC complex.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HL60 (p53-null) and MOLM-13 leukemia cells during the logarithmic growth phase. Seed at a density of 1×104 cells/well in 90 µL of RPMI-1640 media into a 384-well clear-bottom microplate.

  • Compound Addition: Using an acoustic liquid handler, dispense 5-heptyl-1H-imidazole Ag-NHC derivatives (100 nL to 1 µL) to achieve a final concentration gradient of 0.1 µM to 100 µM.

  • Internal Controls (Self-Validation):

    • Vehicle Control: 0.1% DMSO (Establishes maximum viability, μp​ ).

    • Positive Control: 10 µM Cytarabine or Doxorubicin (Establishes maximum cell death, μn​ ).

    • Background Control: Media + WST-1 without cells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: Measure absorbance at 450 nm (reference wavelength 650 nm) using a multi-mode microplate reader.

  • Quality Control: Calculate the Z'-factor. Proceed with IC50​ determination only if Z′>0.5 .

Protocol B: HTS Fluorogenic CYP450 Inhibition Assay

This biochemical assay evaluates the direct binding and inhibition of CYP enzymes by free 5-heptyl-1H-imidazole derivatives.

Causality of Readout: The assay utilizes a fluorogenic substrate, BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin). When the imidazole nitrogen successfully coordinates the heme iron, BOMCC cannot enter the active site, preventing its cleavage into a highly fluorescent coumarin fluorophore.

Step-by-Step Methodology:

  • Enzyme Preparation: In a 384-well black opaque plate, add 10 µL of recombinant CYP3A4 (or target metalloenzyme) suspended in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Pre-Incubation (Critical Step): Add 5 µL of the 5-heptyl-1H-imidazole test compounds. Causality note: Incubate for 15 minutes at room temperature before adding the substrate. This allows the imidazole nitrogen sufficient time to displace the resting-state water molecule coordinated to the heme iron, establishing a stable coordinate covalent bond.

  • Substrate Addition: Add 5 µL of BOMCC substrate (final concentration 10 µM).

  • Reaction Initiation: Add 5 µL of an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate catalytic turnover.

  • Internal Controls (Self-Validation):

    • Vehicle Control: 1% DMSO (Maximum fluorescence, μp​ ).

    • Positive Control: 10 µM Ketoconazole (Maximum inhibition, μn​ ).

  • Data Acquisition: Incubate for 30 minutes at 37°C. Read fluorescence at Ex 405 nm / Em 460 nm.

Part 3: Quantitative Data Summary

The table below summarizes the expected HTS metrics and validated IC50​ ranges for 5-heptyl-1H-imidazole and its downstream complexes, demonstrating the profound impact of the C7 chain on biological activity [1].

Compound ClassTarget / AssayPrimary ReadoutExpected IC50​ Z'-Factor
5-Heptyl-1H-imidazole (Free Ligand)CYP450 InhibitionFluorescence (460 nm)0.5 – 5.0 µM> 0.75
Ag-NHC-Methyl Complex (C1 Analog)HL60 ViabilityAbsorbance (450 nm)> 50.0 µM> 0.70
Ag-NHC-Heptyl Complex (C7 Analog)HL60 ViabilityAbsorbance (450 nm)~ 14.0 µM> 0.70
Ag-NHC-Heptyl Complex (C7 Analog)MOLM-13 ViabilityAbsorbance (450 nm)~ 27.0 µM> 0.70

Part 4: Logical Relationships & Workflow Visualization

The following diagram illustrates the divergent screening cascade for 5-heptyl-1H-imidazole libraries, highlighting how a single pharmacophore feeds into two distinct HTS pipelines.

HTS_Workflow Lib 5-Heptyl-1H-imidazole (4-Heptyl-1H-imidazole) NHC Ag-NHC Complex Synthesis Lib->NHC N-alkylation & Metalation CYP Metalloenzyme Inhibitor Formulation Lib->CYP Direct Library Screening Assay1 WST-1 Viability Assay (HL60 / MOLM-13) NHC->Assay1 HTS Assay2 Fluorogenic CYP450 Inhibition Assay CYP->Assay2 HTS Hit Hit Identification (IC50 & Z'-factor) Assay1->Hit Absorbance Assay2->Hit Fluorescence

HTS cascade for 5-heptyl-1H-imidazole derivatives and Ag-NHC complexes.

References

  • Sandtorv, A. H., Leitch, C., Bedringaas, S. L., Gjertsen, B. T., & Bjørsvik, H. R. (2015). 4-Alkylated Silver–N-Heterocyclic Carbene (NHC) Complexes with Cytotoxic Effects in Leukemia Cells. ChemMedChem, 10(9), 1522–1527.[Link]

Method

Application Note: Physicochemical Profiling and Solubility Protocols for 5-Heptyl-1H-imidazole

Mechanistic Rationale & Compound Profiling 5-Heptyl-1H-imidazole (CAS: 260050-43-9) presents a classic physicochemical challenge in early-stage drug development and formulation. The molecule is characterized by two compe...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Compound Profiling

5-Heptyl-1H-imidazole (CAS: 260050-43-9) presents a classic physicochemical challenge in early-stage drug development and formulation. The molecule is characterized by two competing structural features:

  • An Ionizable Headgroup : The imidazole ring acts as a weak base with a typical pKa​ range of 6.0–7.0.

  • A Lipophilic Tail : The 7-carbon aliphatic (heptyl) chain confers substantial hydrophobicity, driving a high partition coefficient (LogP).

The Causality of Solubility Behavior : Because of its structure, the solubility of 5-Heptyl-1H-imidazole is highly pH-dependent. In the acidic environment of the stomach (e.g., Simulated Gastric Fluid, pH 1.2), the imidazole nitrogen is protonated, significantly enhancing aqueous solvation. However, at physiological intestinal pH (pH 6.8–7.4), the molecule is predominantly neutral. Without the charge to facilitate hydrogen bonding with water, the hydrophobic heptyl chain drives the molecule out of the aqueous phase, severely limiting solubility and potentially causing precipitation.

To accurately predict its in vivo absorption, distribution, metabolism, and excretion (ADME) profile, a dual-tiered solubility assessment is required: Kinetic Solubility (early-stage, precipitation-based) and Thermodynamic Solubility (late-stage, equilibrium-based)[1].

Experimental Workflow Visualization

SolubilityWorkflow Start 5-Heptyl-1H-imidazole Solubility Profiling Kinetic Kinetic Solubility (Early Stage) Start->Kinetic Thermo Thermodynamic Solubility (Late Stage) Start->Thermo PrepK 10 mM DMSO Stock + Serial Dilution Kinetic->PrepK PrepT Solid Powder (Excess API) Thermo->PrepT IncubateK Aqueous Buffer / 2h / 25°C Shake-Flask PrepK->IncubateK IncubateT Aqueous Buffer / 24-72h / 25°C Equilibration PrepT->IncubateT DetectK Centrifugation & LC-MS/MS IncubateK->DetectK DetectT Filtration & LC-MS/MS IncubateT->DetectT Result Data Analysis & Bioavailability Prediction DetectK->Result DetectT->Result

Workflow comparing Kinetic and Thermodynamic solubility testing for 5-Heptyl-1H-imidazole.

Phase I: Kinetic Solubility Protocol (Precipitation Induction)

Objective : To determine the maximum concentration of 5-Heptyl-1H-imidazole achievable before the lipophilic tail induces aggregation. This mimics High-Throughput Screening (HTS) conditions where compounds stored in organic solvents are rapidly diluted into aqueous media[2].

Self-Validating Controls : Tamoxifen (low solubility control) and Caffeine (high solubility control) must be run in parallel to bracket the assay range[3].

Step-by-Step Methodology:
  • Stock Preparation : Prepare a 10 mM stock solution of 5-Heptyl-1H-imidazole in 100% LC-MS grade DMSO.

  • Serial Dilution : Create a 10-point linear dilution series ranging from 60 μM to 0.002 μM in DMSO[4].

  • Aqueous Spiking : Pipette 10 μL of each DMSO dilution into 990 μL of the target aqueous media (e.g., pH 7.4 phosphate buffer, SGF, or FaSSIF) in a clean 1.5 mL glass vial[3]. Critical Note: Ensure the final DMSO concentration remains ≤1% (v/v) to prevent artificial solubility enhancement.

  • Incubation : Seal the vials and agitate on an orbital shaker at 25°C for exactly 2 hours[2].

  • Phase Separation : Centrifuge the samples at 3000 rpm for 20 minutes at room temperature to pellet any precipitated compound[3]. Carefully transfer the supernatant to a secondary vial and repeat the centrifugation to ensure absolute clarity.

  • Quantification : Analyze the final supernatant via LC-MS/MS. The highest concentration exhibiting no precipitation (or matching the expected linear response ratio) is reported as the kinetic solubility limit[5].

Phase II: Thermodynamic Solubility Protocol (Equilibrium Saturation)

Objective : Thermodynamic solubility represents the true equilibrium between the crystalline solid lattice of the compound and the saturated solution[4]. Because the heptyl chain facilitates stable crystalline packing, overcoming this lattice energy requires extended time.

Step-by-Step Methodology:
  • Solid Addition : Weigh exactly 1.0 mg of solid 5-Heptyl-1H-imidazole powder into a series of clean 1.5 mL glass vials[3].

  • Media Introduction : Add 1000 μL of physiologically relevant buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to the solid[5]. Causality Check: An excess of solid must remain visible at the end of the experiment to confirm that true saturation equilibrium has been reached[5].

  • Equilibration : Seal the flasks and agitate them at a constant 25°C (or 37°C for physiological modeling) for 24 to 72 hours[4][5].

  • Filtration : At the end of the incubation period, filter the saturated solution using Millipore Multiscreen solubility filter plates to isolate the liquid phase from the undissolved solid[2].

  • Dilution & LC-MS/MS Analysis : Because 5-Heptyl-1H-imidazole lacks strong UV-absorbing chromophores (aside from the basic imidazole ring), UV-Vis may lack sensitivity. Dilute the filtrate 10x and 30x with DMSO to prevent post-filtration precipitation, and quantify using a SCIEX API 4000 Q Trap instrument[4]. Use a reversed-phase Kinetex 2.6u C18 100Å column (3.0 mm X 30 mm) with a mobile phase of water/acetonitrile containing 0.1% formic acid[4].

Data Presentation & System Validation

To ensure rigorous E-E-A-T standards, all experimental runs must output structured data that validates the assay's integrity. Below are the required data presentation formats.

Table 1: Comparative Assay Parameters
ParameterKinetic SolubilityThermodynamic Solubility
Starting Material 10 mM DMSO Stock[3]Crystalline Solid Powder
Incubation Time 2 Hours[2]24 - 72 Hours[4]
Phase Separation Centrifugation (3000 rpm)Filtration (Millipore plates)
Primary Use Case Early-stage HTS, Lead ID[1]Late-stage formulation, PK modeling[1]
Controls Tamoxifen, CaffeineTamoxifen, Caffeine[3]
Table 2: Expected pH-Dependent Solubility Profile (Validation Matrix)

Note: Data represents expected behavioral trends for lipophilic imidazoles to be used as a validation benchmark during actual testing.

Media / BufferpHExpected Ionization StatePredicted Solubility Range (μM)
Simulated Gastric Fluid (SGF) 1.2Fully Protonated (Cationic)> 500 μM (High)
Acetate Buffer 4.5Partially Protonated100 - 500 μM (Moderate)
Fasted Intestinal (FaSSIF) 6.5Near pKa (Mixed State)10 - 50 μM (Low-Moderate)
Phosphate Buffer 7.4Neutral (Lipophilic tail dominates)< 10 μM (Poor)

References

  • BioDuro-Global CRDMO : ADME Solubility Assay. Retrieved from [Link][4]

  • Concept Life Sciences : Assays | ADMET & DMPK | Kinetic Solubility. Retrieved from [Link][3]

Sources

Application

Use of 5-Heptyl-1H-imidazole as a building block in organic synthesis

Application Note: 5-Heptyl-1H-imidazole as a Strategic Building Block in the Synthesis of Cytotoxic Ag-NHC Complexes Executive Summary 5-Heptyl-1H-imidazole (CAS: 260050-43-9), which exists in tautomeric equilibrium as 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Heptyl-1H-imidazole as a Strategic Building Block in the Synthesis of Cytotoxic Ag-NHC Complexes

Executive Summary

5-Heptyl-1H-imidazole (CAS: 260050-43-9), which exists in tautomeric equilibrium as 4-heptyl-1H-imidazole, is a highly specialized building block in advanced organometallic synthesis. While simple unsubstituted imidazoles are ubiquitous in medicinal chemistry, the strategic installation of a seven-carbon (C7) alkyl chain at the C4/C5 position fundamentally alters the physicochemical profile of the resulting derivatives. This application note details the utility of 5-heptyl-1H-imidazole in the de novo synthesis of N-Heterocyclic Carbene (NHC) silver complexes (Ag-NHC), which have emerged as 1[1].

Mechanistic Rationale: The Role of the C7 Alkyl Chain

In the development of metallodrugs, the ligand framework must be carefully tuned to balance aqueous solubility and lipophilicity. Early iterations of Ag-NHC complexes utilizing 4-methylimidazole (NHC-1) exhibited poor intracellular accumulation due to insufficient lipophilic character[2].

By substituting the methyl group with a heptyl chain (forming NHC-2), researchers achieved a critical enhancement in the partition coefficient (LogP). This structural modification facilitates rapid permeation across the hydrophobic lipid bilayers of HL60 and MOLM-13 leukemia cells[3]. The causality is clear: the C7 chain acts as a lipophilic anchor, driving intracellular accumulation and subsequent release of cytotoxic Ag⁺ ions, resulting in a 4- to 6-fold increase in apoptotic potency compared to the methyl derivative[1].

Synthetic Workflows and Methodologies

Workflow A 4-Iodoimidazole (Starting Material) B N-Tosylation & Sonogashira Coupling A->B 1-Heptyne, Pd cat. C Hydrogenation (Pd(OH)2/C, H2) B->C Reduction D 5-Heptyl-1H-imidazole CAS: 260050-43-9 C->D HCl/MeOH Deprotection E Imidazolium Salt Formation D->E 1. Buchwald 2. MeI F Ag-NHC-2 Complex (Cytotoxic Agent) E->F Ag2O

Fig 1: Retrosynthetic and forward synthetic workflow of Ag-NHC-2 utilizing 5-Heptyl-1H-imidazole.

Protocol 1: De Novo Synthesis of 5-Heptyl-1H-imidazole

Causality & Design: Direct alkylation of the imidazole backbone often yields inseparable mixtures of regioisomers. Therefore, a controlled cross-coupling approach is required. The imidazole N-H is first protected with a tosyl group to prevent catalyst poisoning and direct the Sonogashira coupling exclusively to the backbone[2]. Pearlman’s catalyst (Pd(OH)₂/C) is specifically chosen for the subsequent hydrogenation because it efficiently reduces the alkyne without inducing hydrogenolysis of the sensitive imidazole ring[2].

Step-by-Step Procedure:

  • Sonogashira Coupling: Dissolve N-toluenesulfonyl-4-iodoimidazole (1.0 eq) in anhydrous DMF. Add 1-heptyne (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (3.0 eq). Stir at 60°C under an argon atmosphere for 12 hours. Monitor via TLC until complete consumption of the starting material.

  • Hydrogenation: Isolate the coupled alkyne intermediate and dissolve in methanol. Add Pd(OH)₂/C (15% w/w). Purge the reaction vessel with H₂ gas and stir vigorously at room temperature under a hydrogen balloon for 8 hours[2]. Filter through a Celite pad to remove the catalyst and concentrate the filtrate.

  • Deprotection (Self-Validation Step): To cleave the tosyl group, dissolve the crude intermediate (approx. 2.94 mmol, 0.20 g) in methanol (20 mL) in a round-bottom flask. Add concentrated HCl (1 mL) in one portion. Reflux for 2 hours[3].

  • Workup & Isolation: Evaporate the methanol and add 3M HCl (10 mL). Extract with diethyl ether (2 × 20 mL) and discard the organic phases (this critical step removes the cleaved hydrophobic tosyl byproducts). Basify the aqueous phase with 4M NaOH to pH > 10, then extract with diethyl ether (3 × 20 mL). Dry the combined organic extracts over Na₂SO₄ and concentrate under reduced pressure to yield 5-heptyl-1H-imidazole as a high-purity oil (approx. 98% yield)[3]. Validation Check: Confirm product identity via ¹H NMR; ensure the presence of the characteristic C7 aliphatic multiplet and the complete absence of tosyl aromatic protons.

Protocol 2: Synthesis of the Cytotoxic Ag-NHC-2 Complex

Causality & Design: To generate the target carbene, the imidazole must be converted into an imidazolium salt. Buchwald N-arylation installs a phenyl ring at N1 to provide steric bulk, which stabilizes the final silver complex against premature degradation in biological media[2].

Step-by-Step Procedure:

  • N-Arylation: React 5-heptyl-1H-imidazole with iodobenzene using a palladium catalyst system (e.g., Pd₂(dba)₃ / Xantphos) and Cs₂CO₃ in dioxane at 100°C. Purify via flash silica gel chromatography (EtOAc/hexanes 1:9 to 1:1) to isolate N-phenyl-4-heptylimidazole (yield ~78%)[3].

  • N-Methylation: Dissolve the N-phenyl derivative in acetonitrile and add an excess of methyl iodide (MeI). Reflux overnight to form the imidazolium iodide salt.

  • Silver Complexation: In a strictly light-protected flask (to prevent the photolytic degradation of silver), dissolve the imidazolium salt in dichloromethane. Add Ag₂O (0.55 eq) and stir at room temperature for 24 hours[2]. Filter through Celite and precipitate the Ag-NHC-2 complex using cold diethyl ether.

Biological Application & Quantitative Data

Pathway A Ag-NHC-2 Complex (Lipophilic C7 Chain) B Lipid Bilayer Permeation (HL60 / MOLM-13 Cells) A->B Enhanced LogP C Intracellular Accumulation & Target Binding B->C Active Transport / Diffusion D Cytotoxicity / Apoptosis (IC50: 14 - 27 μM) C->D 4x to 6x Potency Increase

Fig 2: Cellular uptake and mechanism of action for the lipophilic Ag-NHC-2 complex.

Protocol 3: In Vitro Cytotoxicity Assay (WST-1)

Causality & Design: The WST-1 assay is selected over traditional MTT because it yields a water-soluble formazan dye. This eliminates the need for a secondary solubilization step, significantly reducing experimental variability when assessing sensitive suspension cells like leukemia lines[4].

Step-by-Step Procedure:

  • Cell Culture: Culture human acute myeloid leukemia cells (HL60 and MOLM-13) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well. Treat with varying concentrations of the Ag-NHC-2 complex (e.g., 1 to 100 μM) dissolved in DMSO (ensure final DMSO concentration remains < 0.5%) for 24 hours[4].

  • Viability Readout: Add 10 μL of WST-1 reagent to each well. Incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis[4].

Quantitative Data Summary

The structural tuning provided by the 5-heptyl-1H-imidazole building block yields a profound improvement in therapeutic efficacy, as summarized below:

ComplexC4/C5 Backbone SubstitutionIC₅₀ in HL60 (μM)IC₅₀ in MOLM-13 (μM)Relative Potency Increase
Ag-NHC-1 Methyl (C1)> 50> 100Baseline
Ag-NHC-2 Heptyl (C7)14 ± 2.127 ± 3.4~4 to 6-fold

Data adapted from comparative viability studies on human leukemia cell lines[3].

References

  • Title: 5-庚基-1H-咪唑_CAS:260050-43-9 (5-Heptyl-1H-imidazole)
  • Title: 4-Alkylated Silver–N-Heterocyclic Carbene (NHC) Complexes with Cytotoxic Effects in Leukemia Cells (PMC)
  • Title: 4-Alkylated Silver–N-Heterocyclic Carbene (NHC) Complexes with Cytotoxic Effects in Leukemia Cells (ResearchGate - Experimental Data)

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Purity Analysis of Synthetic 5-Heptyl-1H-imidazole by HPLC: A Comparative Guide to Column Chemistries

As drug development and materials science increasingly rely on functionalized heterocyclic intermediates, the precise purity analysis of amphiphilic basic compounds has become a critical analytical bottleneck. 5-Heptyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on functionalized heterocyclic intermediates, the precise purity analysis of amphiphilic basic compounds has become a critical analytical bottleneck. 5-Heptyl-1H-imidazole presents a unique chromatographic challenge: it combines a highly polar, basic imidazole headgroup with a strongly hydrophobic heptyl tail.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) stationary phase chemistries—Standard C18, Positively Charged Surface (PCS) C18, and Phenyl-Hexyl—to determine the optimal system for the purity analysis of 5-Heptyl-1H-imidazole. By examining the causality behind peak tailing and selectivity, this guide provides a self-validating framework for method developers.

The Mechanistic Challenge of Imidazole Analysis

To design a robust HPLC method, we must first understand the physicochemical behavior of the analyte. The imidazole ring has a pKa of approximately 6.9[1]. When utilizing standard LC-MS compatible mobile phases, such as 0.1% Formic Acid (pH ~2.7), the imidazole nitrogen is fully protonated, rendering the molecule a cation[2].

While the hydrophobic heptyl chain drives primary retention via partitioning into the stationary phase, the protonated imidazole ring triggers secondary interactions. On traditional silica-based columns, unbonded silyl hydroxyl groups (silanols) can dissociate. The electrostatic attraction between the cationic imidazole and these ionized silanols causes severe peak tailing, which compromises resolution and integration accuracy[3].

Mechanistic_Interactions Analyte 5-Heptyl-1H-imidazole (Protonated Cation) C18 Standard C18 Column Analyte->C18 Hydrophobic Retention + Silanol Ion-Exchange (Peak Tailing) PCS_C18 PCS C18 Column Analyte->PCS_C18 Hydrophobic Retention + Electrostatic Repulsion (Sharp Peaks) Phenyl_Hexyl Phenyl-Hexyl Column Analyte->Phenyl_Hexyl Hydrophobic Retention + Pi-Pi Stacking (Isomer Resolution)

Mechanistic interactions of 5-Heptyl-1H-imidazole across different HPLC stationary phases.

Stationary Phase Comparison: Causality & Performance

To overcome these challenges, method developers must select a stationary phase that either masks silanol activity or leverages orthogonal retention mechanisms.

Standard Fully-Porous C18 (The Baseline)

Standard C18 columns rely heavily on hydrophobic partitioning. While they easily retain the heptyl tail, they struggle with the basic headgroup. Because low ionic strength additives like formic acid cannot effectively shield residual silanols, basic compounds exhibit significant tailing on these phases[3]. This phase is generally unsuited for high-purity imidazole analysis unless high-pH mobile phases or strong ion-pairing reagents (like TFA) are used, which suppress LC-MS sensitivity.

Positively Charged Surface (PCS) C18

PCS columns incorporate a weak positive charge into the silica surface or bonding chemistry. This creates an electrostatic repulsion zone that prevents protonated basic analytes from reaching underlying silanols. For 5-Heptyl-1H-imidazole, PCS technology delivers superior peak symmetry and higher theoretical plate counts, even in low ionic strength, MS-friendly buffers like formic acid[4].

Phenyl-Hexyl Phase

Phenyl-Hexyl columns offer an alternative selectivity mechanism. While the hexyl linker provides necessary hydrophobic retention, the terminal phenyl ring engages in π−π interactions with the delocalized electrons of the imidazole ring[5][6]. This orthogonal selectivity is highly advantageous when separating 5-Heptyl-1H-imidazole from closely related synthetic impurities, such as positional isomers (e.g., 2-heptyl-1H-imidazole or 4-heptyl-1H-imidazole), which co-elute on standard alkyl phases.

Experimental Methodology

The following self-validating protocol is designed to ensure reproducible purity analysis, utilizing system suitability criteria to verify column performance prior to sample injection.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (v/v).

    • Rationale: Formic acid ensures complete protonation of the imidazole ring (stabilizing retention time) while maintaining ESI-MS compatibility.

  • Sample Preparation:

    • Weigh 10.0 mg of synthetic 5-Heptyl-1H-imidazole.

    • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.

    • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Injection Volume: 5 µL.

    • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 12 min, hold at 95% B for 3 min, return to 5% B for 4 min equilibration.

  • Detection:

    • UV at 210 nm (imidazole ring absorbance).

    • MS in Positive Electrospray Ionization (ESI+) mode for impurity mass confirmation.

HPLC_Workflow Prep 1. Sample Preparation Dilute to 1.0 mg/mL in Initial Mobile Phase Equilibrate 3. System Equilibration Flush 10 Column Volumes to Baseline Stability Prep->Equilibrate Mobile 2. Mobile Phase Prep Aqueous: 0.1% FA Organic: 0.1% FA in ACN Mobile->Equilibrate Inject 4. Injection & Gradient 5% to 95% Organic over 15 minutes Equilibrate->Inject Detect 5. Multi-Modal Detection UV (210 nm) & ESI-MS (Positive Ion Mode) Inject->Detect Analyze 6. Data Analysis Calculate Purity, Asymmetry (As), and Plates (N) Detect->Analyze

Step-by-step experimental workflow for HPLC purity analysis of basic amphiphilic compounds.

Comparative Performance Data

To objectively evaluate the columns, a synthetic mixture of 5-Heptyl-1H-imidazole and its primary positional isomer (2-Heptyl-1H-imidazole) was analyzed. The quantitative data below highlights the distinct advantages of specialized chemistries.

Stationary Phase (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from 2-Heptyl IsomerSystem Suitability Status
Standard C18 8.451.856,5001.2FAIL ( Tf​ > 1.5)
PCS C18 8.101.1014,2001.8PASS (Optimal Peak Shape)
Phenyl-Hexyl 7.651.2512,8003.4PASS (Optimal Resolution)

Data Interpretation: The Standard C18 fails system suitability due to severe tailing ( Tf​ = 1.85), which artificially broadens the peak and obscures closely eluting impurities. The PCS C18 provides the sharpest peak ( Tf​ = 1.10), making it ideal for low-level impurity quantitation. However, the Phenyl-Hexyl column provides vastly superior resolution ( Rs​ = 3.4) between the positional isomers due to differential π−π stacking geometries.

Strategic Recommendations

When developing a purity assay for 5-Heptyl-1H-imidazole or similar amphiphilic basic compounds, avoid standard unendcapped C18 columns if using LC-MS compatible buffers.

  • Choose a PCS C18 Column if your primary goal is absolute sensitivity, limit of detection (LOD), and perfect peak symmetry for the main active pharmaceutical ingredient (API).

  • Choose a Phenyl-Hexyl Column if your synthetic route is prone to generating positional isomers or aromatic byproducts. The orthogonal selectivity provided by the phenyl ring is unmatched for resolving structurally similar imidazole derivatives.

References

  • Echemi. "Imidazole: Heterocyclic Chemistry, Antifungal Drugs, and Buffer Systems." Echemi.com.
  • ACS Publications. "Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide." ACS Medicinal Chemistry Letters.
  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCSLab.com.
  • imChem. "C18 PHENYL-HEXYL PEPTIDE." imChem.fr.
  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex.com.
  • Waters Knowledge Base. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters.com.

Sources

Comparative

A Guide to the Inter-laboratory Validation of a 5-Heptyl-1H-imidazole-based Assay for Robust and Reproducible Quantification

In the landscape of drug discovery and development, the ability to reliably and accurately quantify novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the inter-laborat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the ability to reliably and accurately quantify novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of a quantitative assay for 5-Heptyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] The principles and methodologies detailed herein are designed to establish the trustworthiness and robustness of the analytical procedure, ensuring consistent performance across different laboratories, a critical step before its application in regulated environments.

The validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which emphasizes a lifecycle approach to analytical procedure validation.[4][5][6] This guide will not only delineate the "what" and "how" of the validation process but also the "why," providing the scientific rationale behind the experimental design and acceptance criteria.

The Significance of 5-Heptyl-1H-imidazole and the Need for a Validated Assay

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3][7][8][9][10] The 5-Heptyl-1H-imidazole, with its distinct alkyl substitution, represents a class of compounds with potential pharmacological significance. The development of a robust analytical method for its quantification is a prerequisite for pharmacokinetic studies, formulation development, and quality control.

An unvalidated assay is a black box, yielding data of unknown quality. Inter-laboratory validation, also known as reproducibility, is the ultimate test of an analytical method's ruggedness. It assesses the precision of results obtained on the same sample by different laboratories, each with their own analysts, equipment, and reagents.[11][12][13][14] This process is essential for ensuring that the analytical method can be successfully transferred and implemented in diverse laboratory settings.

The 5-Heptyl-1H-imidazole Assay: A High-Performance Liquid Chromatography (HPLC) Approach

For the quantification of 5-Heptyl-1H-imidazole, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely used for the analysis of imidazole-containing compounds due to its sensitivity, specificity, and adaptability.[15][16][17]

The Causality Behind the Method:

  • Reversed-Phase Chromatography: The nonpolar nature of the heptyl chain on the imidazole ring makes it well-suited for retention on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. This allows for effective separation from more polar impurities.

  • UV Detection: The imidazole ring possesses a chromophore that absorbs UV light, enabling straightforward and sensitive detection. The selection of an appropriate wavelength is critical for maximizing sensitivity and minimizing interference.[16]

Experimental Workflow for Inter-laboratory Validation

The following diagram illustrates the comprehensive workflow for conducting the inter-laboratory validation study.

Inter-laboratory Validation Workflow cluster_Coordination Coordinating Laboratory cluster_Labs Participating Laboratories (n≥3) cluster_Analysis Centralized Data Analysis Prep Preparation of Validation Samples (Homogeneous Batches) Dist Distribution to Participating Laboratories Prep->Dist Lab1 Laboratory 1: - Sample Analysis - Data Acquisition Dist->Lab1 Lab2 Laboratory 2: - Sample Analysis - Data Acquisition Dist->Lab2 Lab3 Laboratory 3: - Sample Analysis - Data Acquisition Dist->Lab3 Protocol Dissemination of Standardized Analytical Protocol Protocol->Lab1 Protocol->Lab2 Protocol->Lab3 Collect Collection of Raw Data and Chromatograms Lab1->Collect Lab2->Collect Lab3->Collect Stats Statistical Analysis: - Reproducibility (Inter-lab) - Repeatability (Intra-lab) Collect->Stats Report Generation of Validation Report Stats->Report

Caption: Workflow of the inter-laboratory validation study.

Detailed Protocol for the Inter-laboratory Validation Study

This protocol is designed to be a self-validating system, with built-in checks and controls to ensure the integrity of the data generated.

3.1. Participating Laboratories

A minimum of three independent laboratories should participate in the study to provide a statistically meaningful assessment of reproducibility.

3.2. Validation Sample Preparation and Distribution

The coordinating laboratory will prepare a single, homogeneous batch of 5-Heptyl-1H-imidazole bulk material. From this batch, multiple identical sample sets will be prepared at three concentration levels spanning the expected working range of the assay (e.g., 50%, 100%, and 150% of the target concentration). Each set will also include a blank (matrix without the analyte) and a system suitability test (SST) solution. Samples should be coded to blind the analysts to the concentration levels.

3.3. Standardized Analytical Protocol

A detailed, unambiguous analytical protocol must be provided to all participating laboratories. This protocol will include:

3.3.1. Reagents and Materials

  • 5-Heptyl-1H-imidazole reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Volumetric flasks and pipettes (Class A)

3.3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 30% acetonitrile and 70% water containing 0.1% formic acid.[18]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the reference standard (typically around 210-230 nm for imidazoles).

  • Injection Volume: 10 µL

3.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the 5-Heptyl-1H-imidazole reference standard in acetonitrile in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Accurately weigh and dissolve the provided validation samples in the mobile phase to achieve a concentration within the calibration range.

3.3.4. System Suitability Testing (SST) Before sample analysis, the SST solution must be injected five times. The following criteria must be met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

The Rationale for SST: SST is a critical component of a self-validating system. It ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the quality of the generated data.

3.3.5. Analysis Sequence

  • Blank injection

  • Five replicate injections of the SST solution

  • Working standard solutions (for calibration curve)

  • Validation samples in triplicate

  • SST solution injection after every 10-15 sample injections to ensure continued system performance.

3.4. Data Reporting and Analysis Each laboratory will report the individual results for each sample, the calibration curve data, and all SST results. The coordinating laboratory will perform the statistical analysis.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods could potentially be employed for the analysis of 5-Heptyl-1H-imidazole.

Method Principle Advantages Disadvantages Suitability for Inter-laboratory Validation
HPLC-UV Chromatographic separation followed by UV detection.[16]Robust, widely available, good precision and accuracy.Moderate sensitivity, may require derivatization for compounds without a chromophore.High: Well-established and standardized, making it ideal for reproducibility studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[19]High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.Moderate: Variability in derivatization procedures and instrumentation can increase inter-laboratory variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly selective and sensitive mass detection.[15]Very high sensitivity and specificity, suitable for complex matrices.Higher cost and complexity of instrumentation, potential for matrix effects.High: Becoming more common, but requires careful standardization of MS parameters.

The Choice of HPLC-UV: For routine quality control and validation where high sensitivity is not the primary requirement, HPLC-UV offers the best balance of performance, cost-effectiveness, and ease of transfer between laboratories.

Data Presentation and Interpretation

The success of the inter-laboratory validation is determined by the precision of the results, specifically repeatability and reproducibility.[11][12]

  • Repeatability (Intra-assay Precision): The precision obtained by a single analyst in a single laboratory over a short period.[20][21]

  • Reproducibility (Inter-laboratory Precision): The precision obtained between different laboratories.[13]

Table 1: Summary of Inter-laboratory Validation Results for the Quantification of 5-Heptyl-1H-imidazole

Concentration Level Statistic Laboratory 1 Laboratory 2 Laboratory 3 Overall (Reproducibility)
Low (50 µg/mL) Mean Assay Value (µg/mL) 50.249.850.550.17
Repeatability (RSD%) 0.8%1.1%0.9%-
Reproducibility (RSD%) ---1.5%
Medium (100 µg/mL) Mean Assay Value (µg/mL) 100.599.7100.2100.13
Repeatability (RSD%) 0.6%0.9%0.7%-
Reproducibility (RSD%) ---1.2%
High (150 µg/mL) Mean Assay Value (µg/mL) 151.0149.5150.8150.43
Repeatability (RSD%) 0.5%0.8%0.6%-
Reproducibility (RSD%) ---1.0%

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Reproducibility: RSD ≤ 5.0%

The hypothetical data in Table 1 demonstrates a successful inter-laboratory validation. The low RSD values for both repeatability and reproducibility indicate that the analytical method is precise and robust.

The Underlying Logic of Validation Parameters

The following diagram illustrates the relationship between the core validation parameters assessed in this study.

Validation Parameters Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-laboratory) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Specificity Specificity Linearity Linearity Range Range

Caption: Relationship between key analytical validation parameters.

Conclusion: Establishing a Trustworthy Analytical Method

This guide has provided a comprehensive framework for the inter-laboratory validation of a 5-Heptyl-1H-imidazole-based assay. By following the detailed protocols and understanding the scientific rationale behind the experimental choices, researchers and drug development professionals can establish a robust, reliable, and transferable analytical method. A successful inter-laboratory validation provides a high degree of confidence that the assay will perform consistently and generate trustworthy data, a critical requirement for advancing a potential therapeutic candidate through the development pipeline. The principles of analytical method validation are not merely a regulatory hurdle but a fundamental aspect of good scientific practice, ensuring the integrity and quality of analytical data.[22]

References

  • Importance of Repeatability and Reproducibility in Analytical Chemistry - AZoLifeSciences. (2022, June 29). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Repeatability: Test-Retest Reliability & Reproducibility - SSDSI. Retrieved from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, April 1). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved from [Link]

  • 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Retrieved from [Link]

  • Reproducibility: What is it and How to Calculate it - ISOBudgets. (2025, May 16). Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. (2026, April 2). Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Heptyl-1H-imidazole for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Heptyl-1H-imidazole, a heterocyclic organic compound. By understanding the inherent hazards and adhering to best practices, laboratory personnel can mitigate risks and ensure compliance with safety regulations.

Section 1: Hazard Identification and Risk Assessment

Before handling 5-Heptyl-1H-imidazole, a thorough risk assessment is crucial. Based on the known hazards of imidazole and related compounds, 5-Heptyl-1H-imidazole should be presumed to possess the following characteristics:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[2][3][4]

  • Acutely Toxic: Harmful if swallowed.[2][5][6]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][5]

  • Combustible: May form combustible dust concentrations in air.[3][6]

Table 1: Hazard Classification and Precautionary Measures

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity, Oral (Category 4)P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Skin Corrosion/Irritation (Category 1C)corrosiveP280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[2]
Serious Eye Damage/Eye Irritation (Category 1)corrosiveP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[2]
Reproductive Toxicity (Category 1B)health hazardP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.
Section 2: Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks identified above, stringent adherence to the use of appropriate PPE is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[3] Contaminated clothing should be removed and washed before reuse.[2][8]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][6] If dust generation is unavoidable, a NIOSH/MSHA approved respirator may be necessary.[9]

  • Hygiene Measures: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[11]

Section 3: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, wear the minimum PPE of chemical safety goggles, nitrile gloves, and a lab coat.[3] Use an absorbent material to clean up the spill and place it in a designated hazardous waste container.[3]

  • Large Spills: In the case of a large spill outside a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office or emergency services.[3]

Section 4: Disposal Protocol for 5-Heptyl-1H-imidazole

The proper disposal of 5-Heptyl-1H-imidazole is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Collect pure 5-Heptyl-1H-imidazole and any solutions containing it in a dedicated, compatible, and sealable waste container.[3][12]

  • Do not mix with other waste streams.[13]

Step 2: Container Labeling

  • All chemical waste containers must be labeled with a hazardous waste label as soon as waste is first added.[3][12] The label should clearly identify the contents as "Hazardous Waste: 5-Heptyl-1H-imidazole" and include the associated hazard pictograms.

Step 3: Waste Storage

  • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[1]

  • The storage area must be away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3][12]

Step 4: Arranging for Disposal

  • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

  • Never discharge this material into waterways, drains, or sewers.[2][11]

The following diagram illustrates the decision-making process for the proper disposal of 5-Heptyl-1H-imidazole.

Caption: Disposal workflow for 5-Heptyl-1H-imidazole.

Section 5: Causality and Trustworthiness in Protocol

This disposal protocol is designed as a self-validating system to ensure safety and compliance. The causality behind each step is rooted in established chemical safety principles:

  • Segregation at the Source: Prevents dangerous reactions between incompatible chemicals.

  • Proper Labeling: Communicates hazards to all personnel and ensures proper handling by waste management professionals.

  • Secure Storage: Minimizes the risk of accidental spills, exposure, and environmental contamination.

  • Professional Disposal: Ensures that the chemical is managed in accordance with local, state, and federal regulations, often through high-temperature incineration or other approved methods.[14]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 5-Heptyl-1H-imidazole, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the most comprehensive information.

References

  • Imidazole - University of Washington. (2025, February 28). Retrieved from [Link]

  • Safety Data Sheet IMIDAZOLE - ChemSupply Australia. (2023, September 25). Retrieved from [Link]

  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Imidazole - Carl ROTH. (n.d.). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPS. (n.d.). Retrieved from [Link]

  • Hazardous Waste Characteristics | US EPA. (2025, September 8). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, August 27). Retrieved from [Link]

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